3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate
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Overview
Description
3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate is a complex organic compound that features a unique polycyclic structure. This compound is part of a class of molecules that contain both benzodiazepine and isoindolinone fragments, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate involves multiple steps. One common method includes the dehydration of 2-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]-diazepin-11-yl)benzoic acid in boiling acetic or propionic anhydride . This reaction yields a novel fused pentacyclic system, which is then further reacted to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents used in these reactions include acetic anhydride, propionic anhydride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazepine fragment is known to interact with the central nervous system, potentially affecting neurotransmitter activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives and isoindolinone-containing molecules. What sets 3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate apart is its unique fused pentacyclic structure, which may confer distinct biological and chemical properties . Similar compounds include:
- 2-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]-diazepin-11-yl)benzoic acid
- 2-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-5,6-dimethoxybenzoic acid
Properties
Molecular Formula |
C28H25N3O5 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C28H25N3O5/c1-28(2)15-23-25(24(32)16-28)26(30-22-9-4-3-8-21(22)29-23)18-6-5-7-20(14-18)36-27(33)17-10-12-19(13-11-17)31(34)35/h3-14,26,29-30H,15-16H2,1-2H3 |
InChI Key |
UUFSCJGUXXMZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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